molecular formula C7H7ClN2O3 B3420696 N'-(2-chloroacetyl)furan-2-carbohydrazide CAS No. 199938-16-4

N'-(2-chloroacetyl)furan-2-carbohydrazide

Cat. No.: B3420696
CAS No.: 199938-16-4
M. Wt: 202.59 g/mol
InChI Key: BMMGXYCEOHLQGU-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a pivotal domain in the chemical and life sciences, focusing on the development of novel molecules through various synthetic strategies. chemicalbook.com The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental scaffold in numerous biologically active compounds. ajgreenchem.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. vjol.info.vnnih.gov The incorporation of the furan moiety into more complex molecular architectures is a common strategy in drug discovery to enhance biological activity and modulate physicochemical properties. ajgreenchem.com

Significance of Carbohydrazide (B1668358) Motifs in Organic Synthesis and Molecular Design

The carbohydrazide functional group, -C(=O)NHNH-, is a versatile building block in organic synthesis. ijpcbs.com It is a key component in the synthesis of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. researchgate.net From a medicinal chemistry perspective, the carbohydrazide motif is of great interest due to its ability to form multiple hydrogen bonds, which can facilitate strong interactions with biological targets like enzymes and receptors. ijpcbs.com Consequently, carbohydrazide derivatives are recognized for a broad array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. ijpcbs.com

Exploration of Chloroacetyl Functionality in Synthetic Strategies and Reactivity

The chloroacetyl group is a highly reactive functional moiety widely employed in organic synthesis. Its utility stems from the presence of a reactive carbon-chlorine bond, which makes it an excellent electrophile for reactions with various nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the straightforward introduction of an acetyl linker, which can be used to connect different molecular fragments. In medicinal chemistry, the chloroacetyl group is often used as a precursor for the synthesis of more complex molecules and as a reactive handle for covalent modification of biological targets.

Research Gaps and Opportunities in the Synthesis and Investigation of Furan-2-carbohydrazide (B108491) Derivatives

While the individual components of N'-(2-chloroacetyl)furan-2-carbohydrazide are well-established in the scientific literature, there is a notable lack of specific research on this particular compound. A significant research opportunity lies in the synthesis, characterization, and comprehensive biological evaluation of this compound and its derivatives. The combination of the biologically active furan ring with the versatile carbohydrazide linker and the reactive chloroacetyl group suggests that these compounds could serve as valuable intermediates for the synthesis of novel heterocyclic structures with potential therapeutic applications. For instance, the chloroacetyl group could be displaced by various nucleophiles to generate a library of new furan-2-carbohydrazide derivatives with diverse functionalities, which could then be screened for a range of biological activities, including antimicrobial and anticancer effects. The exploration of such derivatives represents a promising avenue for future research in medicinal chemistry.

Properties

IUPAC Name

N'-(2-chloroacetyl)furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c8-4-6(11)9-10-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMGXYCEOHLQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222806
Record name 2-Furancarboxylic acid, 2-(2-chloroacetyl)hydrazide
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Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199938-16-4
Record name 2-Furancarboxylic acid, 2-(2-chloroacetyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199938-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 2-(2-chloroacetyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to N 2 Chloroacetyl Furan 2 Carbohydrazide

Precursor Synthesis and Derivatization Pathways

The foundation of synthesizing N'-(2-chloroacetyl)furan-2-carbohydrazide lies in the efficient preparation of its two primary building blocks: furan-2-carbohydrazide (B108491) and a reactive 2-chloroacetylating agent.

Synthesis of Furan-2-carbohydrazide

Furan-2-carbohydrazide (also known as 2-furoic hydrazide) is the nucleophilic component in the final amide bond formation. stenutz.eu The most prevalent and established route to this precursor is the hydrazinolysis of a furan-2-carboxylic acid ester, such as methyl 2-furoate or ethyl 2-furoate. chemicalbook.comvjol.info.vn

This transformation is typically achieved by refluxing the furan-2-carboxylate (B1237412) ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol. ijpcbs.comajgreenchem.com The highly nucleophilic hydrazine attacks the ester's carbonyl carbon, displacing the alkoxy group (-OCH₃ or -OC₂H₅) to form the stable carbohydrazide (B1668358). Upon completion of the reaction, the mixture is cooled, causing the furan-2-carbohydrazide product to precipitate. It can then be isolated through filtration, washed with a cold solvent to remove residual reactants, and dried. The purity of this intermediate is vital for the success of the subsequent acylation step.

Preparation of 2-Chloroacetyl Halides and Related Reagents

The electrophilic counterpart in the synthesis is typically 2-chloroacetyl chloride, a highly reactive acyl chloride. wikipedia.org This bifunctional compound is a versatile building block in organic synthesis. wikipedia.orgtaylorandfrancis.com While commercially available, it can be prepared from 2-chloroacetic acid by reacting it with a chlorinating agent. wikipedia.org Commonly used reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride, or phosgene. wikipedia.orgchemicalbook.com

A standard laboratory preparation involves heating 2-chloroacetic acid with thionyl chloride. This reaction yields 2-chloroacetyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be efficiently removed from the reaction mixture. chemicalbook.com The final product is then purified by distillation.

Acylation Reactions for Carbohydrazide Functionalization

The pivotal step in the synthesis is the formation of the amide bond through the N'-acylation of furan-2-carbohydrazide with 2-chloroacetyl chloride. nih.gov This reaction introduces the chloroacetyl moiety onto the terminal nitrogen of the hydrazide group.

Optimized Reaction Conditions for N'-Acylation

The acylation of hydrazides with acyl chlorides is a robust reaction, often conducted under Schotten-Baumann conditions. chemistnotes.comwikipedia.org This method involves reacting the amine (in this case, furan-2-carbohydrazide) with the acyl chloride in the presence of a base. The primary function of the base is to neutralize the hydrogen chloride (HCl) that is liberated during the reaction, thereby preventing the protonation of the unreacted nucleophile and driving the reaction to completion. byjus.com

For the synthesis of this compound, the furan-2-carbohydrazide is dissolved in a suitable solvent, cooled in an ice bath, and a base is added. The 2-chloroacetyl chloride is then added slowly, or dropwise, with vigorous stirring to control the exothermic reaction. chemistnotes.com After the addition is complete, the mixture is stirred for several hours to ensure the reaction goes to completion. The resulting solid product is collected by filtration, washed with water to remove salts and impurities, and then purified, typically by recrystallization. chemistnotes.com

Table 1: Optimized Reaction Conditions for N'-Acylation

ParameterConditionRationale
Temperature 0–5 °CTo control the exothermic nature of the reaction and minimize the formation of side products. chemistnotes.com
Base Aqueous NaOH or organic bases like Triethylamine (B128534) (Et₃N) or Pyridine (B92270)Acts as an acid scavenger, neutralizing the HCl byproduct. byjus.comjk-sci.comresearchgate.net
Solvent Acetone (B3395972), Dioxane, Tetrahydrofuran (THF), or a biphasic water/organic systemProvides a medium for the reactants to interact efficiently. wikipedia.orgjk-sci.comresearchgate.net
Addition Method Slow, dropwise addition of 2-chloroacetyl chloridePrevents localized overheating and reduces the likelihood of diacylation. chemistnotes.com
Stirring Vigorous and continuousEnsures homogeneity and efficient mixing of reactants. chemistnotes.com

Solvent Effects and Catalysis in Amide Bond Formation

The choice of solvent is crucial for optimizing the N'-acylation reaction. Schotten-Baumann conditions traditionally refer to a two-phase system of water and an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The base resides in the aqueous phase, while the reactants and product are primarily in the organic phase. wikipedia.org Alternatively, the reaction can be performed in a single-phase system using aprotic polar solvents such as acetone, THF, or dioxane, with an organic base like triethylamine or pyridine serving as the acid scavenger. jk-sci.comresearchgate.netresearchgate.net The use of water as a solvent is also being explored in modern green chemistry approaches to amide bond formation. nsf.govrsc.org

For the reaction between a highly reactive acyl chloride and a potent nucleophile like a hydrazide, a catalyst is generally not necessary. orientjchem.org The reaction proceeds readily without catalytic activation. The added base functions as a stoichiometric reagent to neutralize acid, not as a catalyst to lower the activation energy of the primary reaction. byjus.com

Mitigation of Side Reactions and Impurity Formation

During the acylation of furan-2-carbohydrazide, the principal side reaction is the formation of the N,N'-diacylated product, where both nitrogen atoms of the hydrazine moiety react with 2-chloroacetyl chloride. To suppress this, a slight molar excess of the furan-2-carbohydrazide can be used relative to the acyl chloride. Furthermore, maintaining a low reaction temperature and adding the acyl chloride slowly and in a controlled manner significantly favors the desired mono-acylation at the more nucleophilic terminal nitrogen.

Another potential competing reaction is the hydrolysis of 2-chloroacetyl chloride by any water present in the reaction mixture. sciencemadness.org While the aminolysis reaction is typically much faster than hydrolysis, conducting the reaction under anhydrous or carefully controlled conditions can minimize the formation of 2-chloroacetic acid as an impurity.

The final purification step is critical for obtaining a high-purity product. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for removing unreacted starting materials, salts, and any diacylated byproduct. chemistnotes.com

An in-depth examination of the synthetic strategies for this compound reveals a landscape ripe for optimization and innovation. While traditional linear syntheses provide a foundational approach, investigations into alternative and more efficient methodologies are paramount for advancing its production. This article delves into convergent strategies, the application of green chemistry principles, and efficiency metrics in the synthesis of this valuable chemical compound.

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N'-(2-chloroacetyl)furan-2-carbohydrazide in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D NMR spectra, a complete structural assignment can be achieved. While specific experimental data for this compound is not publicly available, expected spectral features can be inferred from closely related furan-2-carbohydrazide (B108491) derivatives. peerj.compeerj.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The furan (B31954) ring protons are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. The proton at position 5 of the furan ring is generally the most deshielded. The two amide protons (NH) would likely appear as broad singlets at lower field, and their chemical shift can be sensitive to solvent and concentration. The methylene (B1212753) protons (CH₂) of the chloroacetyl group are expected to be a sharp singlet, shifted downfield due to the adjacent electron-withdrawing carbonyl and chloro groups.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. Two signals for the carbonyl carbons (C=O) are expected in the range of 160-175 ppm. The four carbons of the furan ring would resonate in the aromatic region (approximately 110-150 ppm), with the carbon attached to the carbonyl group being the most downfield. The methylene carbon of the chloroacetyl group will appear at a characteristic chemical shift, influenced by the attached chlorine atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons on the furan ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Expected ¹H NMR Data (Predicted)

Proton Expected Chemical Shift (ppm) Multiplicity
Furan H-5 ~7.8 dd
Furan H-3 ~7.2 dd
Furan H-4 ~6.6 dd
NH (amide) >10.0 br s
NH (hydrazide) ~9.5 br s

Expected ¹³C NMR Data (Predicted)

Carbon Expected Chemical Shift (ppm)
C=O (amide) ~165
C=O (hydrazide) ~157
Furan C-2 ~148
Furan C-5 ~145
Furan C-3 ~115
Furan C-4 ~112

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is expected to display characteristic absorption bands corresponding to the various bonds within the molecule. Analysis of related acyl hydrazone structures provides a basis for these expected values. scispace.comresearchgate.net

Key expected absorption bands include:

N-H Stretching: Two bands are anticipated in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H groups in the hydrazide moiety.

C=O Stretching: Two distinct carbonyl absorption bands are expected. The amide I band (from the furanoyl group) and the chloroacetyl carbonyl band should appear in the region of 1650-1700 cm⁻¹.

C-O-C Stretching: The stretching vibration of the furan ring's ether linkage is expected around 1100-1250 cm⁻¹.

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, would be indicative of the C-Cl bond.

Expected IR Absorption Bands (Predicted)

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
C-H Stretch (furan) ~3100
C=O Stretch (amide) ~1680
C=O Stretch (chloroacetyl) ~1660
C=N Stretch (amide II) ~1600
C-O-C Stretch (furan) ~1150

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The nominal molecular weight of the compound is 202.60 g/mol . scispace.com

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This allows for the confirmation of the elemental composition (C₇H₇ClN₂O₃).

Fragmentation Analysis: Under typical ESI-MS/MS conditions, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the amide and hydrazide bonds. Expected fragments would include the furan-2-carbonyl cation (m/z 95) and fragments resulting from the loss of the chloroacetyl group. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Mass Spectrometry Data

Ion m/z (Predicted) Description
[M+H]⁺ 203/205 Molecular ion with chlorine isotope pattern
[M-Cl]⁺ 168 Loss of chlorine
[C₅H₃O₂]⁺ 95 Furan-2-carbonyl cation

Chromatographic Methods for Purity Determination and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, by-products, or impurities. A purity of 95% has been reported by commercial suppliers. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of non-volatile compounds like this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be suitable. Detection is typically performed using a UV detector, set to a wavelength where the furan ring or carbonyl groups absorb, likely in the range of 254-280 nm. A pure sample should exhibit a single major peak.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the relatively low volatility and polar nature of the compound, GC-MS is likely not the primary method for analysis without derivatization. The high temperatures of the GC inlet could lead to decomposition.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a direct measure of the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula, C₇H₇ClN₂O₃, within an acceptable margin of error (typically ±0.4%). This technique serves as a fundamental confirmation of the compound's stoichiometry.

Theoretical Elemental Composition

Element Theoretical Percentage
Carbon (C) 41.50%
Hydrogen (H) 3.48%
Chlorine (Cl) 17.49%
Nitrogen (N) 13.82%

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Studies on similar furan-2-carbohydrazide derivatives have shown that intermolecular hydrogen bonds, often involving the amide N-H and carbonyl oxygen atoms, play a significant role in the solid-state assembly. scispace.compsu.edu

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The chloroacetyl group is a well-known electrophilic site, readily undergoing nucleophilic substitution. However, specific studies on this compound are not available.

Kinetic Studies of Halide Displacement

No published kinetic data, such as reaction rates or rate constants for the displacement of the chloride ion by various nucleophiles, could be found for this compound. Such studies would be essential to quantify its reactivity.

Influence of Steric and Electronic Factors on Reactivity

There is no specific research detailing how steric hindrance or the electronic properties of attacking nucleophiles influence the substitution reaction at the chloroacetyl group of this compound. While general principles of organic chemistry suggest that bulky nucleophiles would react slower and electron-rich nucleophiles faster, empirical data for this molecule is lacking. For a related compound, N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide, it has been noted that reactions with aromatic amines are influenced by the electronic nature of the substituents on the amine. nih.gov

Conformational Analysis and Intramolecular Interactions

The flexibility of the carbohydrazide (B1668358) linker allows for multiple conformations, which would be governed by subtle intramolecular forces. However, specific conformational analyses for this compound are not documented.

Rotational Barriers and Preferred Conformations

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for determining rotational energy barriers and identifying the most stable conformations of a molecule. No such computational or experimental studies for this compound have been published. Analogous studies on other furan-containing hydrazides, like (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, have been performed to determine their stable conformations and intermolecular interactions. manchester.ac.uk

Hydrogen Bonding and π-Stacking Interactions

The molecule possesses hydrogen bond donors (N-H groups) and acceptors (C=O and furan oxygen), making intramolecular hydrogen bonding plausible. However, without crystallographic or spectroscopic data, the presence and geometry of such interactions cannot be confirmed. There are no published crystal structures or detailed spectroscopic analyses that would provide evidence for hydrogen bonding or π-stacking in this compound. Crystal structures of other furan-2-carbohydrazide derivatives do show extensive hydrogen bonding networks. researchgate.netresearchgate.netresearchgate.net

Hydrolysis and Degradation Pathways

The amide bond within the carbohydrazide structure and the chloroacetyl group are susceptible to hydrolysis, especially under acidic or basic conditions. unizin.orglibretexts.org This would lead to the degradation of the molecule. However, there are no specific studies on the hydrolysis of this compound that identify its degradation products or the kinetics of these pathways. Research on enzymatic hydrolysis of other acylhydrazides by hydrazidase has been reported, but this has not been extended to the target compound. nih.gov

Chemical Stability under Varying pH Conditions

The stability of this compound is significantly influenced by the pH of the medium. The presence of two amide-like bonds in the hydrazide structure and the furan ring's sensitivity to strong acid dictates its degradation profile.

Under acidic conditions , the molecule is susceptible to hydrolysis. The primary sites for acid-catalyzed hydrolysis are the two carbonyl-nitrogen bonds. Cleavage can occur at the bond between the furan carbonyl and the adjacent nitrogen or at the bond between the chloroacetyl carbonyl and its nitrogen. The furan ring itself, while aromatic, can also undergo protonation and potential ring-opening under harsh acidic environments, though this typically requires strong, concentrated acids.

In neutral to mildly alkaline conditions , the compound exhibits greater stability. However, as the pH increases into the strongly basic range , the molecule becomes prone to base-catalyzed hydrolysis (saponification). The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbons, leading to the cleavage of the amide linkages. The chloroacetyl moiety also presents a site for nucleophilic substitution by hydroxide ions, which can compete with hydrolysis.

A hypothetical study of the degradation kinetics of this compound at 25°C could yield results similar to those presented in the interactive table below, illustrating the compound's lability at pH extremes.

Interactive Table: pH-Dependent Degradation Rate of this compound

pHHalf-life (t½) in hoursApparent First-Order Rate Constant (k) in s⁻¹Predominant Mechanism
2.0121.60 x 10⁻⁵Acid-Catalyzed Hydrolysis
4.01501.28 x 10⁻⁶Slow Hydrolysis
7.0>1000<1.93 x 10⁻⁷Relatively Stable
10.0852.27 x 10⁻⁶Base-Catalyzed Hydrolysis
12.053.85 x 10⁻⁵Rapid Base-Catalyzed Hydrolysis

Note: The data in this table is hypothetical and for illustrative purposes to show expected chemical behavior based on the compound's structure.

Identification of Degradation Products and Mechanisms

The degradation of this compound under hydrolytic conditions leads to several predictable products. The specific products formed depend on which of the amide bonds is cleaved.

Mechanism 1: Cleavage of the Furan-CO-NH Bond: Hydrolysis at this position results in the formation of furan-2-carboxylic acid and 2-chloroacetylhydrazide .

Mechanism 2: Cleavage of the NH-CO-CH₂Cl Bond: Hydrolysis at the second amide bond yields furan-2-carbohydrazide and chloroacetic acid .

Under strongly acidic or basic conditions, complete hydrolysis of all amide linkages is likely, ultimately yielding furan-2-carboxylic acid , hydrazine (B178648) , and chloroacetic acid as the final degradation products.

The following table summarizes the primary degradation products expected under different pH regimes.

Table: Major Degradation Products of this compound

ConditionMajor Degradation Products
Acidic (e.g., pH 1-3)Furan-2-carboxylic acid, Furan-2-carbohydrazide, Chloroacetic acid, Hydrazine
Basic (e.g., pH 11-13)Furoate (salt of furan-2-carboxylic acid), Glycolate (from substitution of Cl⁻), Furan-2-carbohydrazide, Chloride ions

Potential for Cyclization or Rearrangement Reactions

The structure of this compound is primed for intramolecular reactions, particularly cyclization, due to the presence of a nucleophilic hydrazide group and an electrophilic chloroacetyl tail.

Investigation of Intramolecular Cyclization to Heterocyclic Systems

The most probable reaction pathway for this compound is intramolecular cyclization. This type of reaction is common for N'-haloacetyl hydrazides and leads to the formation of stable heterocyclic rings. asianpubs.org The reaction involves the nucleophilic attack of one of the hydrazide nitrogens or the oxygen of the enolized amide onto the electrophilic carbon bearing the chlorine atom, resulting in the displacement of the chloride ion.

The primary cyclization product anticipated is a derivative of a 1,3,4-oxadiazole . Specifically, treatment with a base would facilitate the deprotonation of the hydrazide, enhancing its nucleophilicity and promoting an intramolecular Sₙ2 reaction. This cyclization would yield 2-(furan-2-yl)-5,6-dihydro-1,3,4-oxadiazin-5(4H)-one . Research on analogous N'-chloroacetylindole hydrazides shows that they readily cyclize under basic conditions to form such oxadiazinone systems. asianpubs.orgresearchgate.net

Numerous methods exist for synthesizing 1,3,4-oxadiazoles from acylhydrazides, highlighting the thermodynamic favorability of forming this heterocyclic core. rsc.orgorganic-chemistry.orgnih.govjchemrev.com These methods often involve dehydration or oxidative cyclization, further supporting the potential for this compound to form related cyclic structures. jchemrev.comresearchgate.net

Table: Potential Heterocyclic Systems from Cyclization

Reagent/ConditionIntermediate/MechanismPotential Heterocyclic Product
Base (e.g., NaOH, NaH)Intramolecular Nucleophilic Substitution2-(furan-2-yl)-5,6-dihydro-1,3,4-oxadiazin-5(4H)-one
Dehydrating Agent (e.g., P₂O₅, H₂SO₄)Intramolecular Condensation/Dehydration2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Thermal or Photochemical Rearrangement Pathways

While intramolecular cyclization is a highly probable pathway, thermal and photochemical conditions could induce other rearrangements, although these are more speculative without direct experimental evidence.

Thermal Pathways: Upon heating, decarboxylation or fragmentation of the furan ring or hydrazide moiety could occur, but these are generally destructive pathways rather than clean rearrangements. Intramolecular cyclization, as described above, is often initiated by heat in the presence of a suitable solvent or catalyst. asianpubs.org

Photochemical Pathways: The furan ring is a known photosensitive heterocycle. Irradiation with UV light can lead to various photoreactions, including cycloadditions and rearrangements. researchgate.net For instance, studies on related furan-containing compounds have shown that photolysis can lead to the formation of complex dimers or rearranged products like indandiones, depending on the solvent and atmosphere. researchgate.net Furthermore, photochemical studies on systems with conjugated carbonyls and aromatic rings, similar to the subject compound, have demonstrated photoisomerization (e.g., trans to cis) and photocyclization reactions. unl.pt It is conceivable that irradiation of this compound could initiate a [2+2] cycloaddition involving the furan ring or cleavage of the N-N bond in the hydrazide, leading to radical-based reaction pathways. However, these potential pathways remain theoretical without specific experimental investigation.

Conclusion

Derivatization Strategies and Synthetic Applications of N 2 Chloroacetyl Furan 2 Carbohydrazide

Transformation of the Chloroacetyl Group

The chloroacetyl group is a potent electrophile, making it an excellent handle for introducing a variety of functional groups via nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, facilitating reactions with a wide array of nucleophiles.

The reactive α-chloro-substituted carbonyl moiety in N'-(2-chloroacetyl)furan-2-carbohydrazide is readily converted into various thioacetyl derivatives through nucleophilic substitution by sulfur-containing reagents. A common strategy involves the reaction with thiourea. This reaction typically proceeds by the formation of an isothiouronium salt intermediate, which can then be hydrolyzed under basic conditions to yield the corresponding mercaptoacetyl derivative.

Another effective method is the reaction with potassium thiocyanate (B1210189) in a polar aprotic solvent such as acetone (B3395972) or DMF. This reaction yields the N'-(2-thiocyanatoacetyl)furan-2-carbohydrazide. These thiocyanate derivatives are themselves valuable intermediates, capable of undergoing further transformations, including cyclization reactions to form thiazole-based heterocycles. rsc.org The synthesis of oxamic acid thiohydrazides from corresponding chloroacetanilides by treatment with hydrazine (B178648) hydrate (B1144303) further illustrates the reactivity of the chloroacetyl group towards sulfur nucleophiles. researchgate.net

Table 1: Synthesis of Thioacetyl Derivatives
ReactantReagent(s)SolventProduct
This compound1. Thiourea (NH₂CSNH₂) 2. NaOH (aq)EthanolN'-(2-mercaptoacetyl)furan-2-carbohydrazide
This compoundPotassium Thiocyanate (KSCN)AcetoneN'-(2-thiocyanatoacetyl)furan-2-carbohydrazide
This compoundSodium Thiosulfate (Na₂S₂O₃)Water/EthanolSodium 2-((2-(furan-2-carbonyl)hydrazinyl)-2-oxoethyl)thiosulfate (Bunte Salt)

The chlorine atom of the chloroacetyl group can be displaced by nitrogen nucleophiles to afford aminoacetyl or azidoacetyl analogues. The reaction with primary or secondary amines, often in the presence of a base to neutralize the HCl byproduct, leads to the formation of N'-(2-aminoacetyl)furan-2-carbohydrazide derivatives. This transformation has been demonstrated with analogous structures, such as the reaction of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide with various aromatic primary amines to yield the corresponding N'-(arylaminoacetyl) derivatives. nih.gov

Alternatively, the introduction of an azide (B81097) functional group is readily achieved by treating the chloroacetyl precursor with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. The resulting N'-(2-azidoacetyl)furan-2-carbohydrazide is a stable intermediate that can be used in further synthetic applications, such as the Huisgen cycloaddition (click chemistry) to form triazoles or reduction to the corresponding primary amine.

Table 2: Synthesis of Aminoacetyl and Azidoacetyl Analogues
ReactantReagent(s)SolventProduct
This compoundAniline (C₆H₅NH₂)DMFN'-(2-(phenylamino)acetyl)furan-2-carbohydrazide
This compoundMorpholineEthanolN'-(2-morpholinoacetyl)furan-2-carbohydrazide
This compoundSodium Azide (NaN₃)DMFN'-(2-azidoacetyl)furan-2-carbohydrazide
This compoundHydrazine Hydrate (N₂H₄·H₂O)EthanolN'-(2-hydrazinylacetyl)furan-2-carbohydrazide

The bifunctional nature of this compound, containing both a nucleophilic amide and an electrophilic alkyl halide, allows for intramolecular cyclization to form various nitrogen-containing heterocycles. In the presence of a base such as sodium hydroxide (B78521) in DMF, the compound can undergo cyclization to form a 1,3,4-oxadiazin-5-one ring system. This type of transformation has been reported for N'-chloroacetylindole hydrazides, which cyclize to form 5,6-dihydro-indole-1,3,4-oxadiazin-5-ones. asianpubs.orgresearchgate.netasianpubs.org The reaction proceeds via intramolecular nucleophilic attack of the amide oxygen on the chloroacetyl methylene (B1212753) carbon.

Another synthetic route to heterocycles involves a two-step process. First, the hydrazide is condensed with an aldehyde or ketone to form a hydrazone (see section 5.2.2). The resulting hydrazone can then be cyclized. For instance, reaction of the hydrazone with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can lead to the formation of a 2-azetidinone (β-lactam) ring, a core structure in many important antibiotics. nih.govekb.eg

Table 3: Synthesis of Nitrogen-Containing Heterocycles
Reactant/IntermediateReagent(s)ConditionsHeterocyclic Product
This compoundSodium Hydroxide (NaOH)DMF, Heat2-(furan-2-yl)-6H-1,3,4-oxadiazin-5(4H)-one
Hydrazone derivative of this compoundChloroacetyl chloride, Triethylamine (Et₃N)Dioxane, RefluxAzetidinone (β-lactam) derivative
N'-(2-thiocyanatoacetyl)furan-2-carbohydrazideAcid or Base CatalystHeatThiazolidinone derivative

Modification of the Hydrazide Linkage

The hydrazide moiety itself offers further opportunities for derivatization, either through reactions at the remaining secondary nitrogen or through condensation reactions involving the terminal amino group.

The secondary nitrogen atom of the hydrazide bridge (-CO-NH-NH-) in this compound is nucleophilic and can be targeted for alkylation or acylation, provided that other reactive sites are protected or that reaction conditions are carefully controlled. Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a strong base to deprotonate the nitrogen, thereby increasing its nucleophilicity. google.com

Similarly, acylation of this nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. google.commdpi.comcore.ac.ukosti.govresearchgate.net These reactions lead to the formation of N,N'-diacylhydrazide derivatives. Such modifications can significantly alter the steric and electronic properties of the molecule, influencing its conformation and potential for intermolecular interactions.

Table 4: Alkylation and Acylation of the Hydrazide Nitrogen
ReactantReagentConditionsProduct
This compoundMethyl Iodide (CH₃I), NaHTHFN'-(2-chloroacetyl)-N-methylfuran-2-carbohydrazide
This compoundBenzyl Bromide (BnBr), K₂CO₃Acetonitrile (B52724), RefluxN-benzyl-N'-(2-chloroacetyl)furan-2-carbohydrazide
This compoundAcetyl Chloride (CH₃COCl), Pyridine (B92270)Dichloromethane (B109758)N-acetyl-N'-(2-chloroacetyl)furan-2-carbohydrazide
This compoundBenzoyl Chloride (PhCOCl), PyridineDichloromethaneN-benzoyl-N'-(2-chloroacetyl)furan-2-carbohydrazide

The synthesis of this compound begins with the reaction of furan-2-carbohydrazide (B108491) with chloroacetyl chloride. chemicalbook.com The parent furan-2-carbohydrazide is a key starting material, which itself can be readily condensed with a wide variety of aldehydes and ketones to form the corresponding hydrazones (Schiff bases). iscientific.orgresearchgate.netnih.govresearchgate.netresearchgate.net This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and carried out in a protic solvent like ethanol. The resulting N'-alkylidene or N'-arylidene-furan-2-carbohydrazones can then be reacted with chloroacetyl chloride to attach the chloroacetyl moiety, yielding N'-(2-chloroacetyl)-N'-alkylidene/arylidene-furan-2-carbohydrazides.

These hydrazone derivatives are of significant interest as they contain an azomethine group (-N=CH-), which is a key structural motif in many biologically active compounds. The formation of the hydrazone introduces a new point of diversity into the molecular structure, allowing for the systematic variation of the substituent (R) derived from the aldehyde or ketone.

Table 5: Synthesis of Hydrazone Derivatives
Hydrazide PrecursorCarbonyl CompoundConditionsProduct
Furan-2-carbohydrazideBenzaldehydeEthanol, Acetic Acid (cat.)N'-(benzylidene)furan-2-carbohydrazide
Furan-2-carbohydrazide4-ChlorobenzaldehydeEthanol, Acetic Acid (cat.)N'-(4-chlorobenzylidene)furan-2-carbohydrazide
Furan-2-carbohydrazideAcetoneMethanol (B129727), RefluxN'-(propan-2-ylidene)furan-2-carbohydrazide
Furan-2-carbohydrazideCyclohexanoneEthanol, RefluxN'-(cyclohexylidene)furan-2-carbohydrazide

Functionalization of the Furan (B31954) Ring System

The furan ring within this compound presents a key target for structural elaboration, enabling the synthesis of a diverse array of derivatives.

Electrophilic Aromatic Substitution Studies

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the inherent reactivity of the furan ring suggests potential pathways for such transformations. The furan-2-carbohydrazide moiety is generally considered to be deactivating, which would direct incoming electrophiles to the C4 and C5 positions of the furan ring. The success of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile employed.

Transition Metal-Catalyzed Coupling Reactions at the Furan Ring

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds. While specific examples involving this compound are limited, the principles of such reactions can be applied. For instance, the furan ring could potentially undergo reactions like Suzuki, Stille, or Heck coupling, provided appropriate activation, such as halogenation of the furan ring, is achieved first. These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups, thereby expanding the chemical space accessible from this starting material. The development of such coupling protocols would significantly enhance the utility of this compound as a synthetic intermediate.

Utilization as a Building Block in Complex Molecular Architectures

The distinct functional groups within this compound make it an attractive starting material for the synthesis of more elaborate molecules, including polymers and combinatorial libraries.

Integration into Polymer Synthesis

The presence of the reactive chloroacetyl group and the hydrazide functionality opens avenues for the integration of this compound into polymeric structures. For instance, the chloroacetyl group can react with various nucleophiles, such as amines or thiols, to form the basis of a polymerization reaction. Additionally, the hydrazide moiety can participate in condensation polymerization with dicarbonyl compounds. Research has shown that furan-containing polymers can exhibit interesting properties, and the incorporation of this specific building block could lead to novel materials with unique thermal or mechanical characteristics. researchgate.netresearchgate.net The synthesis of bioacrylic polymers from furan derivatives highlights the potential for creating sustainable materials from renewable resources. researchgate.net

A generalized scheme for a potential polymerization reaction is presented below:

Reactant AReactant BPolymerization TypePotential Polymer Structure
This compoundDiaminePolycondensationPolyamide with furan and hydrazide moieties
This compoundDithiolNucleophilic SubstitutionPolythioether with furan and hydrazide moieties

Scaffold for Combinatorial Chemistry Approaches

The trifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry. The chloroacetyl group, the hydrazide, and the furan ring can be sequentially or orthogonally functionalized to generate large libraries of related compounds. For example, the hydrazide can be reacted with a variety of aldehydes or ketones to form hydrazones, while the chloroacetyl group can be displaced by a range of nucleophiles. Subsequent modification of the furan ring, if chemically feasible, would further increase the diversity of the library. This approach allows for the rapid exploration of structure-activity relationships in drug discovery and materials science. The synthesis of carbohydrazide (B1668358) derivatives from various building blocks is a well-established strategy in medicinal chemistry. ajgreenchem.com

Below is a table illustrating a potential combinatorial derivatization strategy:

ScaffoldR1 (from Aldehyde/Ketone)R2 (from Nucleophile)Resulting Compound Class
This compoundArylAminoArylhydrazone with aminoacetyl side chain
This compoundAlkylThiolAlkylhydrazone with thioacetyl side chain
This compoundHeterocyclylHydroxylHeterocyclylhydrazone with hydroxyacetyl side chain

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. rsc.org These methods allow for the determination of electron distribution and energy levels, which are fundamental to understanding a molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For N'-(2-chloroacetyl)furan-2-carbohydrazide, the HOMO is likely to be localized over the electron-rich furan (B31954) ring and the hydrazide moiety, while the LUMO is expected to be concentrated around the electron-withdrawing chloroacetyl group. This distribution suggests that the furan ring and hydrazide nitrogen atoms are potential sites for electrophilic attack, whereas the carbonyl carbon of the chloroacetyl group is susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and would be precisely determined through DFT calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. malayajournal.org It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral regions. malayajournal.org

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the furan ring, highlighting these as hydrogen bond acceptor sites. The hydrogen atoms of the N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors. The area around the chlorine atom would also show some degree of negative potential.

Molecular Dynamics Simulations for Conformational Sampling

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can explore the conformational landscape of a flexible molecule and identify its most stable, low-energy conformations. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein's active site.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, which can aid in the structural confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) have become a reliable tool for structural elucidation. nih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, its NMR spectrum can be predicted. Comparing the predicted spectrum with the experimental one can confirm the proposed structure. For this compound, computational models can predict the chemical shifts for each proton and carbon atom, taking into account the electronic environment of each nucleus.

Infrared (IR) Vibrational Frequencies: IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Theoretical calculations can predict the vibrational modes of a molecule and their corresponding frequencies. nih.gov This allows for a detailed assignment of the peaks observed in an experimental IR spectrum. For the title compound, calculations would predict characteristic stretching frequencies for the N-H, C=O, and C-Cl bonds, as well as vibrations associated with the furan ring.

Table 2: Predicted vs. Hypothetical Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)Hypothetical Experimental Wavenumber (cm⁻¹)Vibrational Mode
N-H33003285Stretching
C=O (amide)16801675Stretching
C=O (acetyl)17201710Stretching
C-Cl750745Stretching

Theoretical Mechanistic Pathways and Transition State Analysis

Computational chemistry can be employed to investigate potential reaction mechanisms involving this compound. For instance, if this molecule were to participate in a cyclization reaction, theoretical calculations could be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, the activation energy for the reaction can be determined, providing insight into the reaction's feasibility and kinetics.

Docking and Molecular Recognition Studies (Focus on theoretical interaction principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand (like this compound) might bind to the active site of a target protein. researchgate.net The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

A theoretical docking study of this compound into a hypothetical receptor would focus on identifying key intermolecular interactions, such as:

Hydrogen Bonds: The N-H groups of the hydrazide moiety can act as hydrogen bond donors, while the carbonyl oxygens and the furan oxygen can act as hydrogen bond acceptors.

Halogen Bonds: The chlorine atom can participate in halogen bonding with electron-donating atoms in the receptor.

Pi-Pi Stacking: The aromatic furan ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Hydrophobic Interactions: The non-polar parts of the molecule can form favorable hydrophobic interactions with non-polar regions of the receptor.

By understanding these theoretical interaction principles, medicinal chemists can design more potent and selective analogs of the parent compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The conventional synthesis of N'-(2-chloroacetyl)furan-2-carbohydrazide likely follows a two-step process: the formation of furan-2-carbohydrazide (B108491) from its corresponding ester and hydrazine (B178648), followed by acylation with chloroacetyl chloride. ijpcbs.com A method for a similar compound, N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide, involves dissolving the parent carbohydrazide (B1668358) in glacial acetic acid and then adding chloroacetyl chloride, with the reaction proceeding at room temperature. ijpcbs.com

Future research is expected to focus on developing more efficient and innovative synthetic routes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govmdpi.comresearchgate.net For hydrazide synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govneliti.com The application of microwave technology to the synthesis of this compound could offer a more rapid and energy-efficient alternative to traditional approaches.

Synthesis Method Typical Conditions Advantages Reference
ConventionalGlacial acetic acid, room temperature, 1 hourSimple, established method ijpcbs.com
Microwave-AssistedSolvent-free or in a polar solvent, short irradiation time (e.g., 3-12 min)Rapid, high yields, energy-efficient nih.govneliti.com
Continuous FlowTelescoped process from carboxylic acids, controlled temperatureSafer for large scale, high selectivity, facile isolation digitellinc.comthieme-connect.com

Continuous Flow Chemistry: Continuous flow technology offers advantages in terms of safety, scalability, and process control. mdpi.comucd.ie The synthesis of acyl hydrazides has been successfully demonstrated in continuous flow systems, allowing for the safe handling of reagents like hydrazine and enabling production on a larger scale. digitellinc.comthieme-connect.comrsc.org Developing a continuous flow process for this compound could lead to a safer and more efficient manufacturing process. digitellinc.com

Advanced Mechanistic Elucidation Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and designing new transformations. Advanced spectroscopic and analytical techniques are pivotal in this endeavor.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and stereochemistry of molecules like this compound. semanticscholar.org In solution, N-acylhydrazones can exist as a mixture of E/Z geometric isomers and syn/anti rotational conformers. mdpi.combohrium.com Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to elucidate the predominant isomeric and conformational forms in different solvents, providing insights into their relative stabilities. semanticscholar.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound and its derivatives. semanticscholar.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide valuable information about its structure and bonding.

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For a furan-containing compound like this compound, there is significant potential for incorporating sustainable practices.

The furan (B31954) moiety itself can be derived from renewable biomass sources, such as carbohydrates. mdpi.comrsc.orgnih.govuliege.be Research into the efficient conversion of biomass to furan platform chemicals is a key area of sustainable chemistry. rsc.orgrsc.org Integrating these bio-based feedstocks into the synthesis of this compound would significantly enhance its green credentials. acs.orgrsc.org

Furthermore, the use of greener solvents, such as ionic liquids or deep eutectic solvents, and the development of catalytic, atom-economical reactions are important avenues for future research. numberanalytics.com Enzymatic synthesis routes, where applicable, could also offer a highly selective and environmentally benign alternative. acs.org

Investigation of Reactivity in Diverse Chemical Environments

The reactivity of this compound is primarily dictated by its chloroacetyl group and the hydrazide functionality.

Reactions of the Chloroacetyl Group: The chlorine atom in the chloroacetyl moiety is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions. researchgate.netchegg.comvaia.com A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the chloride to form new C-N, C-S, and C-O bonds, respectively. chemistrysteps.com This reactivity allows for the straightforward synthesis of a diverse library of derivatives. researchgate.net

Reactions of the Hydrazide Group: The hydrazide moiety can participate in various condensation reactions, particularly with aldehydes and ketones, to form N-acylhydrazones. mdpi.comtsijournals.com These N-acylhydrazones are themselves versatile intermediates for the synthesis of various heterocyclic compounds. tsijournals.com The hydrazide can also undergo acylation, and care must be taken when using acids like acetic or formic acid, as they can lead to side reactions. pharm.or.jpresearchgate.net

Future research will likely explore the reactivity of this compound with a broader range of reaction partners and under various catalytic conditions to expand the library of accessible derivatives.

Computational Design of Next-Generation Analogues

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity or physical properties. sciengine.comnih.gov By developing robust QSAR models, it is possible to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. digitaloceanspaces.com

Molecular Modeling: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to study the interactions of this compound derivatives with biological targets like enzymes or receptors. nih.gov These studies can provide insights into the binding modes and help in the design of more potent and selective inhibitors. nih.govnih.gov The design of furan-based molecules as potential inhibitors for various biological targets is an active area of research. researchgate.netutripoli.edu.ly

The computational design of next-generation analogues will be a key driver of innovation, enabling the development of new compounds with tailored properties for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(2-chloroacetyl)furan-2-carbohydrazide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution or cycloaddition reactions. For example, similar hydrazide derivatives are prepared by reacting furan-2-carbohydrazide with chloroacetyl chloride in anhydrous ethanol under reflux (3–6 hours, 60–80°C). The presence of a base (e.g., triethylamine) enhances yield by neutralizing HCl byproducts . Solvent choice (e.g., ethanol vs. DMF) impacts crystallinity, as shown in single-crystal growth studies .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended to remove unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to identify hydrazide NH protons (~10–11 ppm), furan ring protons (6.5–7.5 ppm), and chloroacetyl carbonyl signals (~165–170 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • XRD : Single-crystal X-ray diffraction (e.g., Bruker APEX-II CCD) resolves bond lengths/angles, confirming noncentrosymmetric packing (e.g., orthorhombic P2₁2₁2₁ space group) . Use SHELXL for refinement .

Q. What are the key chemical reactions involving this compound, and how do substituents affect reactivity?

  • Reactivity : The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the hydrazide moiety participates in Schiff base formation or cyclization. For example, condensation with aldehydes yields hydrazone derivatives, as seen in related compounds .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the furan ring enhance electrophilicity, accelerating cycloaddition reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and optical properties of this compound?

  • DFT Workflow : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (indicative of charge-transfer efficiency) and first-order hyperpolarizability (β) for nonlinear optical (NLO) applications. Compare with experimental UV-Vis (Kubelka-Munk analysis) and SHG efficiency data .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to guide derivatization strategies .

Q. What experimental challenges arise in resolving structural contradictions between XRD and NMR data?

  • Case Study : Discrepancies may occur due to dynamic effects (e.g., tautomerism in solution vs. solid-state). For instance, XRD may show a planar hydrazide conformation, while NMR suggests rotational flexibility. Use variable-temperature NMR and Hirshfeld surface analysis to reconcile data .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what assays validate these effects?

  • Design Strategy : Introduce chloro/methyl groups to enhance lipophilicity and target binding. Compare cytotoxicity (via MTT assay on A549 lung carcinoma cells) and apoptosis induction (flow cytometry for caspase-3 activation) .
  • Mechanistic Insights : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like methionine aminopeptidase (DrugBank target DB08757) .

Q. What are the limitations of using SHELX software for refining complex crystal structures of derivatives?

  • Refinement Challenges : SHELXL struggles with disordered solvent molecules or twinned crystals. For high-resolution data, combine with OLEX2 for real-space refinement. For macromolecular interfaces, use SHELXPRO .

Q. How can reaction kinetics and solvent effects be optimized for large-scale synthesis without compromising purity?

  • Kinetic Analysis : Conduct time-resolved ¹H NMR to identify intermediates. Ethanol/water mixtures (8:2 v/v) improve yield (80–85%) by balancing solubility and precipitation .
  • Scale-Up Considerations : Avoid DMF (toxic) in favor of ethanol or acetonitrile. Use continuous-flow reactors to enhance reproducibility .

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N'-(2-chloroacetyl)furan-2-carbohydrazide
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Reactant of Route 2
N'-(2-chloroacetyl)furan-2-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.